molecular formula C16H14N2O5 B11027404 (2S)-{[(4-nitrophenyl)acetyl]amino}(phenyl)ethanoic acid

(2S)-{[(4-nitrophenyl)acetyl]amino}(phenyl)ethanoic acid

Cat. No.: B11027404
M. Wt: 314.29 g/mol
InChI Key: YURZNYBGXWPILC-HNNXBMFYSA-N
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Description

2-[2-(4-Nitrophenyl)acetamido]-2-phenylacetic acid is an organic compound that features both nitrophenyl and phenylacetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-nitrophenyl)acetamido]-2-phenylacetic acid typically involves the reaction of 4-nitroaniline with phenylacetic acid derivatives. One common method includes the condensation of 4-nitroaniline with cyanoacetic acid in the presence of dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . This reaction yields the desired compound through a series of steps involving nucleophilic substitution and subsequent hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Nitrophenyl)acetamido]-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: The major product is typically the corresponding nitroso or amino derivative.

    Reduction: The major product is the amino derivative of the compound.

    Substitution: The products depend on the substituent introduced during the reaction.

Scientific Research Applications

2-[2-(4-Nitrophenyl)acetamido]-2-phenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-nitrophenyl)acetamido]-2-phenylacetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or proteins, leading to inhibition or activation of specific pathways. The phenylacetic acid moiety can also interact with cellular receptors, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Nitrophenyl)acetamido]-2-phenylacetic acid is unique due to its combination of nitrophenyl and phenylacetic acid moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

(2S)-2-[[2-(4-nitrophenyl)acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C16H14N2O5/c19-14(10-11-6-8-13(9-7-11)18(22)23)17-15(16(20)21)12-4-2-1-3-5-12/h1-9,15H,10H2,(H,17,19)(H,20,21)/t15-/m0/s1

InChI Key

YURZNYBGXWPILC-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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